4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-24-15-4-2-3-13(10-15)20-11-12(9-16(20)22)18-17(23)19-7-5-14(21)6-8-19/h2-4,10,12,14,21H,5-9,11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTARIATUZSJTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Methoxyphenyl Group: This can be achieved through a substitution reaction where a methoxyphenyl group is introduced to the pyrrolidinone ring.
Formation of the Piperidine Ring: The piperidine ring is then formed through a cyclization reaction involving the appropriate precursors.
Coupling Reactions: The final step involves coupling the piperidine ring with the pyrrolidinone moiety to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the pyrrolidinone and piperidine rings, which influence physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis based on the evidence:
Key Observations :
Substituent Position on Aromatic Rings: The target compound’s 3-methoxyphenyl group (meta-substitution) contrasts with analogs like Compound 27 (), which has a 4-methoxyphenyl (para-substitution). Para-substitution often enhances metabolic stability but may reduce binding affinity in certain targets .
Functional Group Modifications :
- Replacing the carboxamide in the target compound with a carbohydrazide (Compound 28, ) increases hydrogen-bonding capacity, correlating with enhanced antioxidant activity .
- Tetrahydro-2H-pyran-4-ylmethyl () introduces a bulky, lipophilic group, which may improve CNS penetration compared to the target’s hydroxyl group .
Carbohydrazides (e.g., Compound 28) are generally more accessible than benzimidazole derivatives (Compound 30) .
The absence of a thiazole or thiadiazole moiety (common in kinase inhibitors, –7) may limit its applicability in oncology .
Research Implications and Gaps
- Pharmacokinetic Studies : The hydroxyl and carboxamide groups in the target compound likely confer moderate solubility, but comparative ADMET studies with analogs (e.g., ’s tetrahydro-2H-pyran derivative) are needed.
- Target Identification: Molecular docking or proteomic profiling could clarify whether the 3-methoxyphenyl-pyrrolidinone scaffold shares targets with HDAC4 degraders () or antioxidant hydrazones ().
- Synthetic Optimization : Incorporating fluorinated or para-substituted aryl groups (as in and ) may enhance bioavailability or target engagement.
Biological Activity
4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a pyrrolidinone moiety, suggests various biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 333.388 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N3O4 |
| Molecular Weight | 333.388 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Moiety : Cyclization of a suitable precursor to create the pyrrolidinone ring.
- Introduction of the Methoxyphenyl Group : Achieved through substitution reactions.
- Formation of the Piperidine Ring : Cyclization involving appropriate precursors.
- Final Coupling Reactions : Combining the piperidine and pyrrolidinone moieties to yield the final product.
Biological Activities
Research has identified several biological activities associated with this compound, including:
Antimicrobial Activity
Studies have shown that compounds with similar piperidine structures exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such activity is crucial for developing treatments for conditions like Alzheimer's disease and other neurological disorders .
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial activity, with some showing strong inhibition against specific strains .
- Enzyme Binding Studies : Docking studies revealed interactions between synthesized piperidine derivatives and target enzymes, indicating potential therapeutic applications .
- Pharmacological Evaluation : Compounds similar to this compound have been evaluated for their pharmacokinetic profiles, demonstrating favorable absorption and bioavailability .
Q & A
Q. What are the recommended synthetic routes for 4-hydroxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the pyrrolidinone core, often using carbodiimide coupling agents to link the 3-methoxyphenyl group to the pyrrolidine ring .
- Nucleophilic substitutions for introducing the piperidine-1-carboxamide moiety, requiring anhydrous conditions and catalysts like triethylamine to enhance reactivity .
- Cyclization steps under reflux with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with temperature optimization (e.g., 80–100°C) to maximize yield .
Critical parameters : Solvent polarity, reaction time (12–24 hours), and stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl coupling) must be rigorously controlled .
Q. How can the compound’s purity and structural integrity be validated?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl integration at δ 3.8 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.212) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water) to detect byproducts from incomplete cyclization .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .
- Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity (IC₅₀ values) .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Synthesize analogs with halogen (Cl, F) or alkyl groups replacing the methoxyphenyl moiety to assess steric/electronic effects on target binding .
- Scaffold hopping : Replace the pyrrolidinone ring with pyrazolone or thiazolidinone cores to evaluate metabolic stability .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical hydrogen bonds (e.g., carboxamide with kinase hinge regions) .
Q. How to resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed serum concentration, incubation time) to minimize variability .
- Off-target profiling : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions that may explain divergent results .
- Meta-analysis : Apply machine learning (e.g., Random Forest) to aggregate data from public repositories (ChEMBL, PubChem) and identify confounding variables .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET prediction : Use QikProp or SwissADME to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), cytochrome P450 inhibition (e.g., CYP3A4), and hERG liability .
- Reaction pathway modeling : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate oxidative metabolism (e.g., hydroxylation at the piperidine ring) .
- In silico toxicology : Leverage ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups) .
Q. How to design experiments for mechanistic elucidation of biological effects?
- Transcriptomic profiling : RNA-seq or single-cell sequencing to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .
- Proteomic analysis : SILAC or TMT labeling to quantify changes in signaling pathways (e.g., MAPK/ERK) post-treatment .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding modes at 2.0 Å resolution .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture-free conditions) to ensure cross-lab consistency .
- Data transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) for independent validation .
- Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing, including IACUC approval for animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
